molecular formula C21H25ClN2O4S B2599056 3-chloro-2-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234950-71-0

3-chloro-2-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2599056
CAS No.: 1234950-71-0
M. Wt: 436.95
InChI Key: IYHMHXHAYUDVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a sulfonamide group, a piperidine ring, and a phenoxyacetyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with a piperidine derivative, followed by the introduction of the phenoxyacetyl group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the synthesis and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-chloro-2-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzenesulfonamide can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

2. Antimicrobial Properties
The sulfonamide group in this compound is known for its antimicrobial activity. Research has demonstrated that compounds with similar structures can effectively combat bacterial infections, particularly those caused by resistant strains . The presence of the piperidine ring enhances its interaction with bacterial enzymes, making it a promising candidate for further development as an antibiotic.

3. Pain Management
The compound's structural features suggest potential applications in pain management. Preliminary studies have indicated that similar piperidine derivatives may act on pain pathways, providing analgesic effects without the side effects associated with traditional opioids .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of benzenesulfonamide derivatives, including this compound. The results showed a dose-dependent inhibition of cell proliferation in human cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity
In another investigation, researchers synthesized a series of sulfonamide compounds and tested their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the piperidine ring can interact with receptors in the body. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-2-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, piperidine ring, and phenoxyacetyl moiety makes it a versatile compound for various applications in research and industry.

Biological Activity

3-chloro-2-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H24ClN2O3SC_{22}H_{24}ClN_2O_3S, with a molecular weight of 418.9 g/mol. The structure includes a benzenesulfonamide moiety, which is often associated with various biological activities, including anti-inflammatory and antimicrobial effects.

Antitumor Activity

Research indicates that sulfonamide derivatives exhibit significant antitumor activity. A study demonstrated that compounds with similar structural motifs showed inhibition against various cancer cell lines, suggesting that this compound may possess similar properties due to its structural characteristics .

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound's sulfonamide group is associated with antimicrobial properties. Studies have shown that related compounds exhibit activity against bacterial strains, which could extend to the compound . The mechanism often involves inhibition of bacterial folic acid synthesis, a critical pathway for bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Key structural features influencing activity include:

  • Chlorine Substitution : The presence of chlorine at the 3-position enhances lipophilicity and receptor binding.
  • Piperidine Ring : The piperidine moiety contributes to binding affinity and selectivity towards biological targets.
  • Phenoxyacetyl Group : This group may enhance solubility and bioavailability, impacting overall efficacy.
Structural FeatureInfluence on Activity
Chlorine (Cl)Increases lipophilicity and receptor affinity
Piperidine RingEnhances binding affinity
Phenoxyacetyl GroupImproves solubility and bioavailability

Case Studies

  • Antitumor Efficacy : A study involving similar sulfonamide derivatives reported IC50 values indicating potent inhibition of tumor cell proliferation, suggesting that modifications like those found in our compound could yield promising results in cancer therapy .
  • Inflammation Models : In vivo studies using animal models demonstrated that related compounds significantly reduced inflammation markers, supporting the hypothesis that our compound may exhibit similar anti-inflammatory effects .

Properties

IUPAC Name

3-chloro-2-methyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-16-19(22)8-5-9-20(16)29(26,27)23-14-17-10-12-24(13-11-17)21(25)15-28-18-6-3-2-4-7-18/h2-9,17,23H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHMHXHAYUDVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.